N4-Benzoyl-5'-O-benzoyl-2'-deoxycytidine
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Overview
Description
N4-Benzoyl-5’-O-benzoyl-2’-deoxycytidine is a modified nucleoside analog. It is primarily used in the synthesis of oligodeoxynucleotides and has applications in various fields such as antiviral and anticancer research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-Benzoyl-5’-O-benzoyl-2’-deoxycytidine typically involves the protection of the hydroxyl groups and the amino group of 2’-deoxycytidine. The benzoylation of the amino group and the 5’-hydroxyl group is achieved using benzoyl chloride in the presence of a base such as pyridine .
Industrial Production Methods
Industrial production methods for N4-Benzoyl-5’-O-benzoyl-2’-deoxycytidine involve large-scale synthesis using similar protection and benzoylation techniques. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N4-Benzoyl-5’-O-benzoyl-2’-deoxycytidine undergoes various chemical reactions, including:
Oxidation: This reaction can be used to introduce additional functional groups.
Reduction: This reaction can be used to remove protective groups.
Substitution: This reaction can be used to replace specific atoms or groups within the molecule
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of aldehydes or ketones, while reduction can yield deprotected nucleosides .
Scientific Research Applications
N4-Benzoyl-5’-O-benzoyl-2’-deoxycytidine is widely used in scientific research, including:
Chemistry: It is used in the synthesis of modified oligonucleotides for various applications.
Biology: It serves as a tool for studying DNA-protein interactions and enzyme-catalyzed cleavage processes.
Medicine: It is investigated for its potential antiviral and anticancer properties.
Industry: It is used in the production of synthetic DNA for research and therapeutic purposes
Mechanism of Action
The mechanism of action of N4-Benzoyl-5’-O-benzoyl-2’-deoxycytidine involves its incorporation into DNA during synthesis. This incorporation can inhibit DNA replication and transcription, leading to the inhibition of cell growth and proliferation. The compound targets specific enzymes involved in DNA synthesis and repair .
Comparison with Similar Compounds
Similar Compounds
- N4-Benzoyl-5’-O-(4,4’-dimethoxytrityl)-2’-deoxycytidine
- N4-Benzoyl-2’-deoxy-5’-O-DMT-cytidine
- N4-Benzoyl-2’-deoxy-5’-O-DMT-2’,2’-difluorocytidine
Uniqueness
N4-Benzoyl-5’-O-benzoyl-2’-deoxycytidine is unique due to its specific benzoylation pattern, which provides stability and resistance to enzymatic degradation. This makes it particularly useful in the synthesis of stable oligonucleotides for research and therapeutic applications .
Properties
Molecular Formula |
C23H21N3O6 |
---|---|
Molecular Weight |
435.4 g/mol |
IUPAC Name |
[5-(4-benzamido-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C23H21N3O6/c27-17-13-20(32-18(17)14-31-22(29)16-9-5-2-6-10-16)26-12-11-19(25-23(26)30)24-21(28)15-7-3-1-4-8-15/h1-12,17-18,20,27H,13-14H2,(H,24,25,28,30) |
InChI Key |
ADBLMNPUSHTBKL-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(OC1N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)COC(=O)C4=CC=CC=C4)O |
Origin of Product |
United States |
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